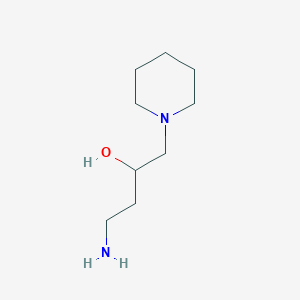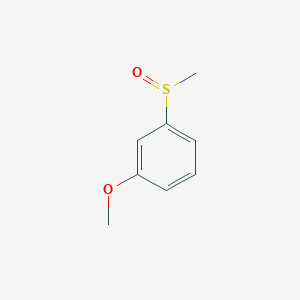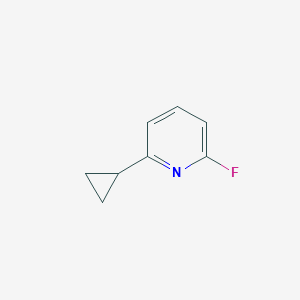
4-アミノ-1-(ピペリジン-1-イル)ブタン-2-オール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-1-(piperidin-1-yl)butan-2-ol is a chemical compound with the molecular formula C9H20N2O and a molecular weight of 172.27 g/mol . It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their wide range of biological activities .
科学的研究の応用
4-Amino-1-(piperidin-1-yl)butan-2-ol has several applications in scientific research:
作用機序
Target of Action
It’s known that piperidine derivatives, which include 4-amino-1-(piperidin-1-yl)butan-2-ol, are utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
Piperidine derivatives have been shown to interact with their targets in a variety of ways, leading to changes in cellular function .
Biochemical Pathways
Piperidine derivatives are known to influence a wide range of biochemical pathways, leading to various downstream effects .
Result of Action
Piperidine derivatives have been shown to have a wide range of biological activities .
生化学分析
Biochemical Properties
4-Amino-1-(piperidin-1-yl)butan-2-ol plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with certain kinases, which are enzymes that catalyze the transfer of phosphate groups. These interactions can lead to the modulation of kinase activity, thereby affecting various cellular processes. Additionally, 4-Amino-1-(piperidin-1-yl)butan-2-ol can bind to specific receptors on cell membranes, altering signal transduction pathways and influencing cellular responses .
Cellular Effects
The effects of 4-Amino-1-(piperidin-1-yl)butan-2-ol on cells are diverse and depend on the cell type and context. In some cell types, it has been shown to influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, in cancer cells, 4-Amino-1-(piperidin-1-yl)butan-2-ol can inhibit the proliferation of cells by modulating the activity of key signaling molecules involved in cell growth and survival . Additionally, it can affect the expression of genes related to apoptosis, thereby promoting programmed cell death in certain contexts .
Molecular Mechanism
At the molecular level, 4-Amino-1-(piperidin-1-yl)butan-2-ol exerts its effects through various mechanisms. One of the primary mechanisms is the binding to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzyme activity, leading to downstream effects on cellular processes. For instance, 4-Amino-1-(piperidin-1-yl)butan-2-ol can inhibit the activity of certain kinases, thereby affecting phosphorylation events and altering signal transduction pathways . Additionally, it can modulate gene expression by influencing transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Amino-1-(piperidin-1-yl)butan-2-ol can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that 4-Amino-1-(piperidin-1-yl)butan-2-ol is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with changes in cellular metabolism and gene expression, indicating potential cumulative effects .
Dosage Effects in Animal Models
The effects of 4-Amino-1-(piperidin-1-yl)butan-2-ol vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biological responses. For example, in animal studies, low doses of 4-Amino-1-(piperidin-1-yl)butan-2-ol have been shown to modulate enzyme activity without causing toxicity . At higher doses, the compound can induce adverse effects, such as hepatotoxicity and nephrotoxicity, indicating a threshold beyond which the compound becomes harmful .
Metabolic Pathways
4-Amino-1-(piperidin-1-yl)butan-2-ol is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 oxidases, leading to the formation of metabolites that may have distinct biological activities . The compound can also influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways, thereby affecting the levels of metabolites and overall cellular metabolism .
Transport and Distribution
The transport and distribution of 4-Amino-1-(piperidin-1-yl)butan-2-ol within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cell membranes and its accumulation in specific cellular compartments . The distribution of 4-Amino-1-(piperidin-1-yl)butan-2-ol can influence its biological activity, as its localization within cells can determine the extent of its interactions with target biomolecules .
Subcellular Localization
The subcellular localization of 4-Amino-1-(piperidin-1-yl)butan-2-ol is an important factor that affects its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the cytoplasm, where it can modulate enzyme activity and cellular metabolism .
準備方法
The synthesis of 4-Amino-1-(piperidin-1-yl)butan-2-ol typically involves the reaction of piperidine with a suitable precursor. One common method is the reductive amination of 4-piperidone with ammonia or an amine, followed by reduction with a reducing agent such as sodium borohydride .
化学反応の分析
4-Amino-1-(piperidin-1-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
類似化合物との比較
4-Amino-1-(piperidin-1-yl)butan-2-ol can be compared with other piperidine derivatives, such as:
Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.
Matrine: An alkaloid with anticancer and antiviral activities.
Berberine: Used for its antimicrobial and antidiabetic effects.
These compounds share the piperidine ring structure but differ in their functional groups and biological activities, highlighting the versatility and uniqueness of 4-Amino-1-(piperidin-1-yl)butan-2-ol in scientific research and industrial applications.
特性
IUPAC Name |
4-amino-1-piperidin-1-ylbutan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c10-5-4-9(12)8-11-6-2-1-3-7-11/h9,12H,1-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZOHTWQVTOIXNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(CCN)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-Dimethyl-8-[3-(methylethoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]puri ne-2,4-dione](/img/structure/B2529283.png)


![1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexanamine](/img/structure/B2529287.png)
![4-(4-(2-(4-Chlorophenoxy)ethyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B2529288.png)
![1-[4-(2-Chloropyridine-4-carbonyl)piperazin-1-yl]-2-methoxyethan-1-one](/img/structure/B2529289.png)







